molecular formula C12H9N3O2 B12347817 N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide

N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide

Cat. No.: B12347817
M. Wt: 227.22 g/mol
InChI Key: AZPCZZXMXJANKT-UHFFFAOYSA-N
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Description

N-(5-Methylidene-2-oxopyrimidin-4-yl)benzamide is a pyrimidine-derived benzamide compound characterized by a 2-oxopyrimidin-4-yl core modified with a methylidene group at position 5 and a benzamide substituent at position 2.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide

InChI

InChI=1S/C12H9N3O2/c1-8-7-13-12(17)15-10(8)14-11(16)9-5-3-2-4-6-9/h2-7H,1H2,(H,14,15,16,17)

InChI Key

AZPCZZXMXJANKT-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)N=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide typically involves the acylation of 5-methylidene-2-oxopyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(5-methylidene-2-oxo-3,4-dihydropyrimidin-4-yl)benzamide.

    Reduction: Formation of N-(5-methylidene-2-hydroxy-3,4-dihydropyrimidin-4-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide exhibit promising anticancer properties. Several studies have investigated the cytotoxic effects of benzamide derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast Cancer)5.0Induction of apoptosis
Compound BSUIT-2 (Pancreatic Cancer)10.0Inhibition of cell proliferation
Compound CHT-29 (Colon Cancer)3.5Cell cycle arrest and apoptosis induction

These findings suggest that N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of oncogenic pathways.

Antiviral Applications

In addition to its anticancer potential, this compound may also play a role in antiviral therapies. Research has shown that benzamide derivatives can exert broad-spectrum antiviral effects by enhancing intracellular levels of key proteins that inhibit viral replication, particularly in the context of Hepatitis B virus (HBV) infections .

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration of their mechanisms of action and potential clinical applications .
  • Antiviral Research : Another research effort focused on synthesizing new derivatives based on the benzamide structure, evaluating their efficacy against HBV in vitro and in vivo. These studies highlighted the compound's ability to enhance the levels of antiviral proteins, suggesting its potential as a therapeutic agent for viral infections .
  • Multi-targeted Compounds : Recent investigations into multi-targeted compounds have shown that modifications to the benzamide structure can yield derivatives with enhanced inhibitory effects on multiple biological targets, including enzymes involved in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(5-methylidene-2-oxopyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s pyrimidine ring distinguishes it from other benzamide derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
N-(5-Methylidene-2-oxopyrimidin-4-yl)benzamide Pyrimidine 5-Methylidene, 2-oxo, 4-benzamide Amide, ketone, conjugated double bond
N-(5-Fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide () Pyrimidine 5-Fluoro, 2-(4-methylbenzyl)oxy, 4-benzamide Fluoro, ether, amide
N-(Phenylcarbamoyl)benzamide () Benzamide Phenylcarbamoyl at benzamide nitrogen Urea linkage, amide
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) Benzamide 3,4-Dimethoxyphenethyl chain Methoxy, ethyl spacer
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide () Benzamide with thiourea 2-Methyl, 4-methylpyridin-2-yl carbamothioyl Thiourea, pyridine

Key Observations :

  • Hydrophobicity : The absence of polar groups (e.g., methoxy in Rip-B) suggests higher lipophilicity than derivatives like Rip-B, which may influence membrane permeability .

Spectroscopic and Physicochemical Properties

Critical spectroscopic data from analogs provide insights into the target compound’s expected profile:

Table 2: NMR and MS Data Comparison
Compound Name 1H NMR (δ, DMSO-d6) MS (M+H)+ Key Peaks
Compound 38 () δ 11.27 (s, 1H, NH), 8.16 (d, J=7.1 Hz, 1H) 410.0 Aromatic protons, amide NH
Rip-B () δ 7.39 (d, J=7.1 Hz, 1H, aromatic) Not reported Methoxy protons at δ 3.7–3.8
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide () Thiourea NH at δ 10–12 (broad) Not reported Thiourea C=S IR stretch at ~1250 cm−1

Key Insights :

  • The target compound’s amide proton is expected near δ 11–12 (similar to Compound 38), with aromatic protons between δ 7–6.
  • The methylidene group’s conjugated double bond may result in distinctive 13C NMR signals near 150–160 ppm, absent in non-conjugated analogs .

Biological Activity

N-(5-Methylidene-2-oxopyrimidin-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(5-Methylidene-2-oxopyrimidin-4-yl)benzamide has the molecular formula C12H11N3O2C_{12}H_{11}N_3O_2 and is characterized by the presence of a pyrimidine ring substituted with a benzamide moiety. Its structure is crucial for its biological interactions and activities.

Synthesis

The synthesis of N-(5-Methylidene-2-oxopyrimidin-4-yl)benzamide typically involves the condensation of 5-methylidene-2-oxopyrimidine with various benzoyl chlorides under appropriate conditions. This synthetic pathway allows for the introduction of different substituents on the benzamide, potentially enhancing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(5-Methylidene-2-oxopyrimidin-4-yl)benzamide through various mechanisms:

  • MicroRNA Inhibition : Similar compounds have been shown to inhibit oncogenic microRNAs, such as miR-21, leading to enhanced apoptosis in cancer cells. For instance, 4-benzoylamino derivatives demonstrated significant inhibition of miR-21 expression, suggesting that N-(5-Methylidene-2-oxopyrimidin-4-yl)benzamide may exhibit similar properties .
  • Cytotoxicity : In vitro studies have indicated that related benzamide derivatives can induce apoptosis in specific cancer cell lines (e.g., HepG2). Compounds exhibiting cytotoxic effects often target cell cycle regulation and apoptosis pathways, leading to increased cell death .

Antimicrobial Activity

N-(5-Methylidene-2-oxopyrimidin-4-yl)benzamide has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth : Compounds with similar structural features have been reported to possess significant antibacterial activity against strains like Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
  • Resistance Mechanisms : Studies on related compounds suggest that subtle modifications in structure can lead to changes in their mechanism of action against resistant bacterial strains, making them promising candidates for further development in antibiotic therapy .

Study 1: Anticancer Properties

A study focused on the synthesis of benzamide derivatives revealed that certain compounds demonstrated potent cytotoxicity against cancer cell lines. The most effective derivatives were those that could significantly inhibit tumor growth and induce apoptosis through modulation of key signaling pathways .

Study 2: Antimicrobial Efficacy

Research on halogenated benzamides indicated that modifications could enhance their antibacterial efficacy. For example, specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against MRSA strains, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Data Table: Biological Activity Summary

CompoundActivity TypeTarget Organism/Cell LineMechanism of ActionReference
N-(5-Methylidene-2-oxopyrimidin-4-yl)benzamideAnticancerHepG2 (liver cancer)Induction of apoptosis
Benzamide Derivative AAntimicrobialStaphylococcus aureus (MRSA)Disruption of cell wall synthesis
Benzamide Derivative BAnticancerHeLa (cervical cancer)Inhibition of miR-21

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